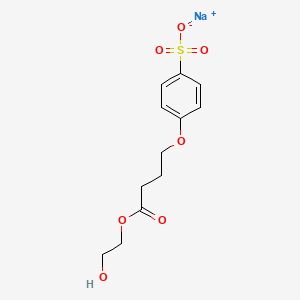
Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt is a chemical compound known for its unique structure and properties. It is a derivative of butanoic acid, featuring a sulfophenoxy group and a hydroxyethyl ester. This compound is often used in various scientific and industrial applications due to its distinct chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt typically involves the esterification of butanoic acid with 4-(4-sulfophenoxy)-1-(2-hydroxyethyl) alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The process often includes steps like purification through crystallization or distillation to remove any impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The sulfophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacture of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt involves its interaction with specific molecular targets. The sulfophenoxy group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The hydroxyethyl ester moiety may also play a role in its biological effects by facilitating its uptake and distribution within cells.
Comparaison Avec Des Composés Similaires
Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt can be compared with other similar compounds, such as:
Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester: Lacks the monosodium salt component.
Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, disodium salt: Contains an additional sodium ion.
Phenoxyacetic acid derivatives: Similar structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
63134-08-7 |
|---|---|
Formule moléculaire |
C12H15NaO7S |
Poids moléculaire |
326.30 g/mol |
Nom IUPAC |
sodium;4-[4-(2-hydroxyethoxy)-4-oxobutoxy]benzenesulfonate |
InChI |
InChI=1S/C12H16O7S.Na/c13-7-9-19-12(14)2-1-8-18-10-3-5-11(6-4-10)20(15,16)17;/h3-6,13H,1-2,7-9H2,(H,15,16,17);/q;+1/p-1 |
Clé InChI |
HIZUMCHFFNBMDU-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1OCCCC(=O)OCCO)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


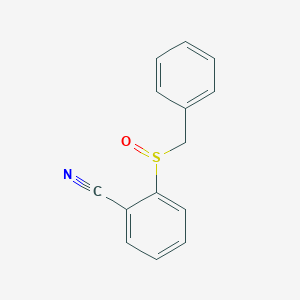
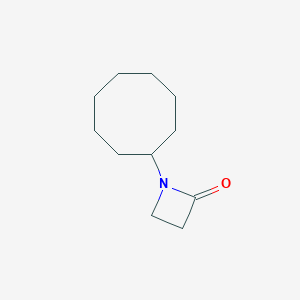
![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)
![3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14514096.png)


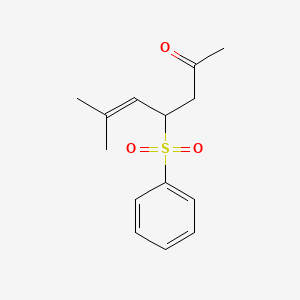
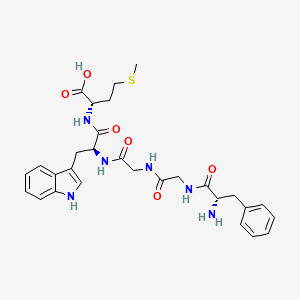
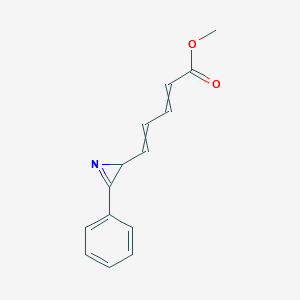
![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)
![6-[(1-Iodonaphthalen-2-YL)oxy]hexa-2,4-diyn-1-OL](/img/structure/B14514154.png)

![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)
